molecular formula C19H19N3O3 B6347909 4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354939-48-2

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347909
CAS RN: 1354939-48-2
M. Wt: 337.4 g/mol
InChI Key: SPLPFEROUUYUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of similar compounds involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide . The Trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound 4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activities. For instance, it effectively inhibits tubulin, a protein essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt the normal functioning of the targets, leading to various cellular effects.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins . By inhibiting TrxR, it can disrupt the cellular redox balance . The compound’s effects on HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β can impact gene expression, signal transduction, drug resistance, and cell growth, respectively .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also exhibits significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

properties

IUPAC Name

4-phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-16-10-9-13(17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLPFEROUUYUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine

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